molecular formula C13H21NO B1518031 2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline CAS No. 1156812-61-1

2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline

Cat. No. B1518031
CAS RN: 1156812-61-1
M. Wt: 207.31 g/mol
InChI Key: XICRXNIHRXUFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline, or 2M3MBA, is an organic compound belonging to the class of amines. It is a white, crystalline solid with a faint odor and a melting point of 75-77 °C. It is an important intermediate in the synthesis of many organic compounds and is used as a catalyst in a variety of reactions.

Scientific Research Applications

Oxidation and Redox Reactions

  • Oxidation of Aniline by Manganese Dioxide : This study examines the redox reaction between manganese dioxide and anilines in aqueous suspensions, which could be relevant for understanding the environmental transformations of similar compounds (Laha & Luthy, 1990).

Catalytic Applications

  • Palladium(II) Complexes for Suzuki-Miyaura C-C Coupling : The study discusses the use of a palladium(II) complex, derived from aniline derivatives, as an efficient catalyst for Suzuki-Miyaura cross-coupling reactions in water, which hints at the potential catalytic roles of similar aniline derivatives (Rao et al., 2014).

Polymerization and Material Synthesis

  • Polymerization of Aniline Derivatives : This research explores the chemical polymerization of aniline derivatives, leading to materials with varying properties based on the nature of the doping agent used, which could suggest applications in material science for similar compounds (Andriianova et al., 2021).

Environmental and Aerosol Chemistry

  • Formation of Secondary Organic Aerosols : A study on the photooxidation of isoprene, leading to secondary organic aerosol (SOA) formation and specific reaction products, could provide insights into atmospheric chemistry and environmental impact related to similar organic compounds (Szmigielski et al., 2010).

properties

IUPAC Name

2-methyl-3-(2-methylbutan-2-yloxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-5-13(3,4)15-9-11-7-6-8-12(14)10(11)2/h6-8H,5,9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICRXNIHRXUFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC1=C(C(=CC=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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